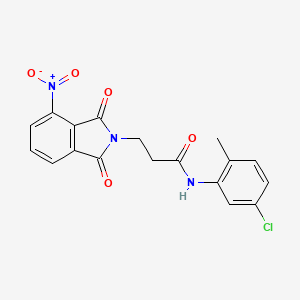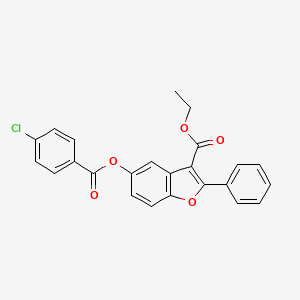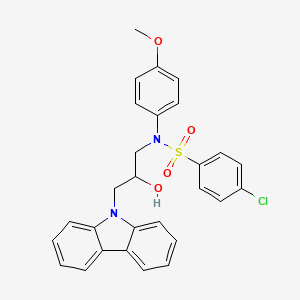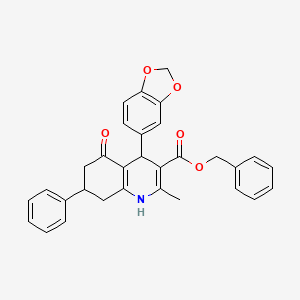
Benzyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(1,3-benzodioxol-5-yl)-2-méthyl-5-oxo-7-phényl-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de benzyle est un composé organique complexe connu pour ses diverses applications en recherche scientifique. Ce composé présente une structure unique qui comprend un cycle benzodioxole, un noyau hexahydroquinoléine et divers groupes fonctionnels, ce qui en fait un sujet d'intérêt dans des domaines tels que la chimie, la biologie et la médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(1,3-benzodioxol-5-yl)-2-méthyl-5-oxo-7-phényl-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de benzyle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante consiste à condenser des matières premières appropriées dans des conditions contrôlées, suivie d'une cyclisation et de modifications de groupes fonctionnels. Par exemple, l'utilisation de réactions de couplage croisé catalysées par le palladium et les étapes de cyclisation subséquentes sont souvent utilisées pour construire le noyau hexahydroquinoléine .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, en utilisant des réacteurs discontinus ou à flux continu pour garantir l'efficacité et l'évolutivité. L'utilisation de systèmes automatisés et de conditions de réaction optimisées peut améliorer le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(1,3-benzodioxol-5-yl)-2-méthyl-5-oxo-7-phényl-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de benzyle subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels supplémentaires ou modifier les groupes existants.
Réduction : Utilisée pour modifier l'état d'oxydation d'atomes spécifiques au sein de la molécule.
Substitution : Implique généralement le remplacement d'un groupe fonctionnel par un autre dans des conditions spécifiques.
Réactifs et conditions courants
Les réactifs typiques utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs tels que l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent souvent des températures contrôlées, des solvants comme le dichlorométhane et des catalyseurs pour faciliter les réactions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire une large gamme de composés fonctionnalisés.
Applications De Recherche Scientifique
Le 4-(1,3-benzodioxol-5-yl)-2-méthyl-5-oxo-7-phényl-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de benzyle a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour synthétiser des molécules plus complexes et étudier les mécanismes de réaction.
Biologie : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Médecine : Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 4-(1,3-benzodioxol-5-yl)-2-méthyl-5-oxo-7-phényl-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de benzyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber certaines enzymes ou certains récepteurs, conduisant à des altérations des fonctions cellulaires. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application spécifique et du contexte biologique .
Mécanisme D'action
The mechanism of action of Benzyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés du 1,3-benzodioxole : Composés contenant le cycle 1,3-benzodioxole, connus pour leurs activités biologiques diverses.
Dérivés de l'hexahydroquinoléine : Molécules avec un noyau hexahydroquinoléine, souvent étudiées pour leurs propriétés pharmacologiques.
Unicité
Le 4-(1,3-benzodioxol-5-yl)-2-méthyl-5-oxo-7-phényl-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de benzyle se distingue par sa combinaison unique de groupes fonctionnels et de caractéristiques structurales, qui contribuent à ses propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C31H27NO5 |
|---|---|
Poids moléculaire |
493.5 g/mol |
Nom IUPAC |
benzyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C31H27NO5/c1-19-28(31(34)35-17-20-8-4-2-5-9-20)29(22-12-13-26-27(16-22)37-18-36-26)30-24(32-19)14-23(15-25(30)33)21-10-6-3-7-11-21/h2-13,16,23,29,32H,14-15,17-18H2,1H3 |
Clé InChI |
ATXFRLZYZPMDET-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5)C(=O)OCC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11686212.png)
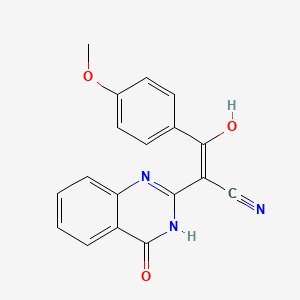
![4-({2-bromo-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11686221.png)
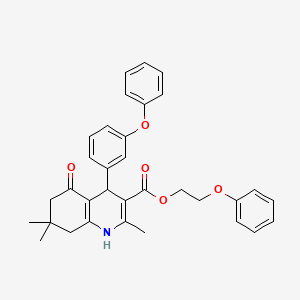
![3-(2-Methoxyphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11686249.png)
![Ethyl 5-(3-chlorophenyl)-1-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11686255.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B11686256.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B11686268.png)
![dimethyl 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B11686269.png)
